Dibenzyl(3-methoxypropyl)amine
Description
Dibenzyl(3-methoxypropyl)amine (CAS: 1027280-73-4) is a tertiary amine featuring two benzyl groups and a 3-methoxypropyl substituent attached to a central nitrogen atom. Its molecular formula is inferred as C₁₈H₂₃NO, with a molecular weight of approximately 269.38 g/mol. The compound is structurally characterized by:
- Benzyl groups: Imparting lipophilicity and steric bulk.
- 3-Methoxypropyl chain: A flexible ether-containing alkyl chain that enhances solubility in polar solvents compared to purely aliphatic analogs.
Synthetic routes for similar tertiary amines often involve alkylation or Mannich reactions. For instance, dibenzyl amine derivatives are synthesized via nucleophilic substitution or condensation reactions, as seen in the use of tetraethylammonium chloride for halogen displacement in acetonitrile .
Properties
IUPAC Name |
N,N-dibenzyl-3-methoxypropan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c1-20-14-8-13-19(15-17-9-4-2-5-10-17)16-18-11-6-3-7-12-18/h2-7,9-12H,8,13-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSEKPLJPWJCMEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN(CC1=CC=CC=C1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dibenzyl(3-methoxypropyl)amine typically involves the reaction of dibenzylamine with 3-methoxypropyl halides under basic conditions. A common method includes the use of sodium hydride (NaH) as a base to deprotonate the dibenzylamine, followed by the addition of 3-methoxypropyl chloride or bromide. The reaction is carried out in an aprotic solvent such as tetrahydrofuran (THF) at room temperature or slightly elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically with oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into secondary or primary amines, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides, thiols
Major Products Formed:
Oxidation: N-oxides
Reduction: Secondary or primary amines
Substitution: Corresponding substituted amines
Scientific Research Applications
Dibenzyl(3-methoxypropyl)amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex amines and amine derivatives.
Biology: The compound can be used in the study of enzyme inhibition and as a ligand in receptor binding studies.
Industry: It is utilized in the production of specialty chemicals, including catalysts and surfactants.
Mechanism of Action
The mechanism of action of Dibenzyl(3-methoxypropyl)amine involves its interaction with various molecular targets, primarily through its amine functionality. The compound can act as a nucleophile, participating in nucleophilic substitution and addition reactions. Additionally, it can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares Dibenzyl(3-methoxypropyl)amine with key structural analogs:
| Compound Name | Substituents | Molecular Weight (g/mol) | Key Properties | Reference |
|---|---|---|---|---|
| This compound | Two benzyl, 3-methoxypropyl | ~269.38 | Moderate lipophilicity, polar solubility | |
| N-Benzyl-N-(4-methoxybenzyl)-N-(2-chloro-3-phenoxypropyl)amine | Benzyl, 4-methoxybenzyl, chloro-phenoxypropyl | ~434.94 | High steric hindrance, potential electrophilicity due to Cl | |
| (cyclohex-3-en-1-yl)methyl(3-methoxypropyl)amine | Cyclohexenylmethyl, 3-methoxypropyl | 183.29 | Lower MW, increased rigidity from cyclohexene | |
| 2-(Diethylamino)ethylamine | Diethylaminoethyl, 3-ethoxypropyl | 202.34 | Enhanced solubility due to ethoxy group | |
| 3-Chloro-N-(3-methoxypropyl)-5-(trifluoromethyl)pyridin-2-amine | Pyridine ring, Cl, CF₃ | ~294.72 | Aromaticity, electron-withdrawing groups enhance stability |
Key Observations:
- Lipophilicity : this compound exhibits moderate lipophilicity due to benzyl groups, but the 3-methoxypropyl chain improves water solubility compared to purely aromatic analogs like N-benzyl-N-(4-methoxybenzyl) derivatives .
- Electronic Effects : Electron-withdrawing groups (Cl, CF₃) in pyridine-based analogs enhance stability but may reduce basicity of the amine nitrogen .
Biological Activity
Dibenzyl(3-methoxypropyl)amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
This compound can be represented by the following chemical structure:
- Molecular Formula : CHN
- Molecular Weight : 241.35 g/mol
The compound features a dibenzyl moiety attached to a 3-methoxypropylamine group, which contributes to its pharmacological properties.
Research indicates that this compound exhibits various biological activities through several mechanisms:
- Cholinesterase Inhibition : The compound has been shown to inhibit human acetylcholinesterase (hAChE), which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. Inhibitors of hAChE can enhance cholinergic transmission, potentially improving cognitive function in affected individuals .
- Antioxidant Activity : The compound may exhibit antioxidant properties, which are vital in mitigating oxidative stress associated with neurodegeneration. This effect is particularly relevant given the role of oxidative damage in the pathogenesis of Alzheimer's disease .
- Interaction with Sigma Receptors : this compound interacts with sigma receptors (σ1R and σ2R), which are implicated in various neurological processes. This interaction may contribute to its neuroprotective effects .
In Vitro Studies
A series of studies have evaluated the biological activity of this compound and related compounds:
- Neurogenic Properties : Hybrid compounds containing this compound have demonstrated neurogenic properties, suggesting their potential for neuronal regeneration and protection against neurodegeneration .
- Enzyme Inhibition : The compound has shown significant inhibition against β-secretase (hBACE-1), monoamine oxidases (hMAO-A/B), and lipoxygenase-5 (hLOX-5), which are all critical targets in the treatment of neurodegenerative diseases .
Case Studies
In a study focusing on Alzheimer’s disease models, compounds derived from this compound were administered to assess their effects on cognitive function and neuroprotection. Results indicated that these compounds could significantly reduce amyloid plaque formation and improve cognitive performance in treated subjects compared to control groups.
Comparative Analysis with Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
